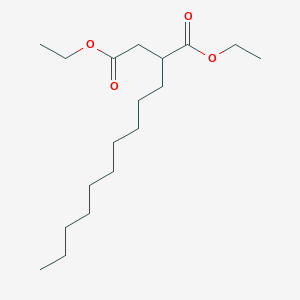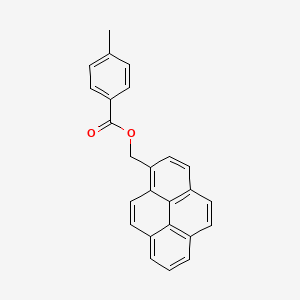
(Pyren-1-YL)methyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyren-1-YL)methyl 4-methylbenzoate is an organic compound that consists of a pyrene moiety attached to a methyl benzoate group. This compound is known for its unique structural properties, which make it an interesting subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyren-1-YL)methyl 4-methylbenzoate typically involves the esterification of pyrene-1-methanol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification processes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyren-1-YL)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Pyrene-1-methanol.
Substitution: Nitro or halogenated pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
(Pyren-1-YL)methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of (Pyren-1-YL)methyl 4-methylbenzoate largely depends on its interaction with other molecules. In biological systems, it can intercalate into DNA due to its planar structure, affecting gene expression and cellular processes. In optoelectronic applications, its fluorescence properties are exploited to convert electrical energy into light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene-1-methanol: Lacks the ester group but shares the pyrene moiety.
4-Methylbenzoic acid: Contains the benzoate group but lacks the pyrene moiety.
Pyrene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl benzoate group.
Uniqueness
(Pyren-1-YL)methyl 4-methylbenzoate is unique due to the combination of the pyrene and methyl benzoate groups, which confer both strong fluorescence and specific chemical reactivity. This makes it particularly useful in applications requiring both properties, such as in the development of advanced materials and biological probes.
Eigenschaften
CAS-Nummer |
111077-41-9 |
|---|---|
Molekularformel |
C25H18O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
pyren-1-ylmethyl 4-methylbenzoate |
InChI |
InChI=1S/C25H18O2/c1-16-5-7-20(8-6-16)25(26)27-15-21-12-11-19-10-9-17-3-2-4-18-13-14-22(21)24(19)23(17)18/h2-14H,15H2,1H3 |
InChI-Schlüssel |
UROPXYRZSYRKEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
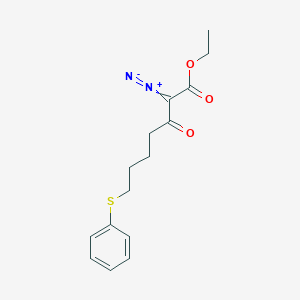
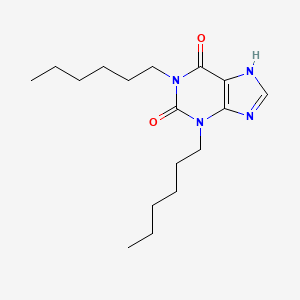
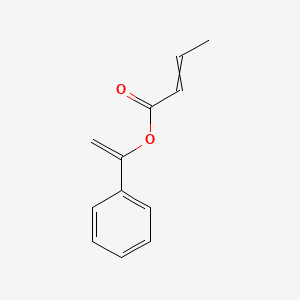
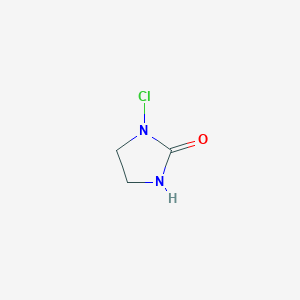
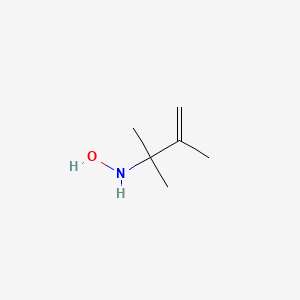
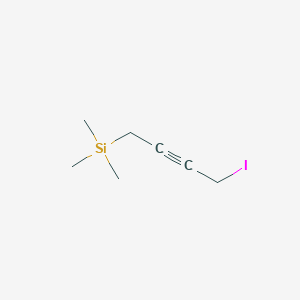
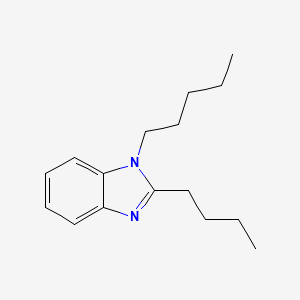
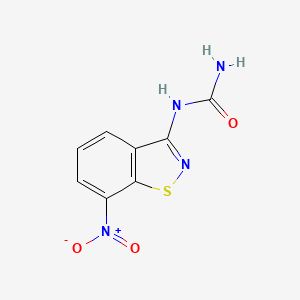
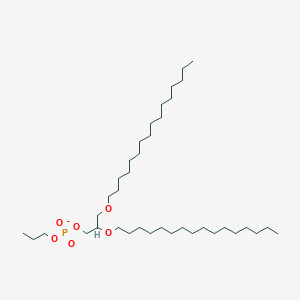
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)

